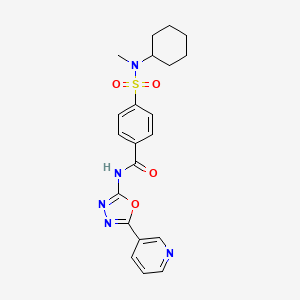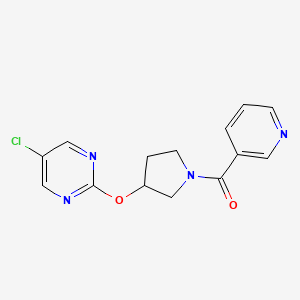
4-Ethyl-2-fluoro-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Ethyl-2-fluoro-1,3-thiazole” is a derivative of thiazole, a class of five-membered heterocyclic compounds containing sulfur and nitrogen . Thiazoles are important in medicinal chemistry, exhibiting a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
Thiazoles have a planar structure with sulfur and nitrogen at positions 1 and 3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Applications De Recherche Scientifique
Antioxidant Applications
The thiazole ring, a core structure in 4-Ethyl-2-fluoro-1,3-thiazole, has been studied for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress caused by free radicals. The unique structure of thiazoles allows them to act as free radical scavengers, thereby preventing cell damage and contributing to the treatment of diseases caused by oxidative stress .
Analgesic and Anti-inflammatory Uses
Thiazole derivatives have shown significant analgesic and anti-inflammatory activities. This makes 4-Ethyl-2-fluoro-1,3-thiazole a candidate for the development of new pain relief medications. Its potential lies in its ability to modulate inflammatory pathways, providing relief from chronic pain conditions without the side effects associated with traditional analgesics .
Antimicrobial and Antifungal Effects
The thiazole moiety is known for its antimicrobial and antifungal effects. Compounds like 4-Ethyl-2-fluoro-1,3-thiazole can be synthesized into drugs that target a wide range of pathogenic bacteria and fungi, offering an alternative to combat antibiotic-resistant strains and treat various infectious diseases .
Antiviral Activity
Research has indicated that thiazole derivatives can exhibit potent antiviral activity. This includes the inhibition of HIV replication, making 4-Ethyl-2-fluoro-1,3-thiazole a potential scaffold for developing new antiretroviral drugs that could be used in the management of HIV/AIDS .
Neuroprotective Properties
Thiazoles have been associated with neuroprotective effects, which are beneficial in treating neurodegenerative diseases. The compound 4-Ethyl-2-fluoro-1,3-thiazole could be used to synthesize molecules that help in the prevention and treatment of conditions like Alzheimer’s and Parkinson’s disease by protecting neuronal cells from damage .
Antitumor and Cytotoxic Activities
Some thiazole derivatives have been found to possess antitumor and cytotoxic activities. This suggests that 4-Ethyl-2-fluoro-1,3-thiazole could be used in cancer research to develop new chemotherapy agents that target tumor cells while minimizing harm to healthy cells. Its efficacy in prostate cancer cell lines has been particularly noted, indicating its potential in oncology .
Orientations Futures
Thiazoles have been the focus of many research studies due to their wide range of biological activities . Future research may focus on synthesizing new thiazole derivatives and evaluating their biological activities. The design and development of different thiazole derivatives continue to be an active area of research .
Propriétés
IUPAC Name |
4-ethyl-2-fluoro-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNS/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIPFNJTUWTKQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-2-fluoro-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-Bicyclo[1.1.1]pentanylmethyl)azetidine;2,2,2-trifluoroacetic acid](/img/structure/B2976195.png)


![5,6-dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2976203.png)

![9-cyclohexyl-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2976206.png)



![N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2976210.png)
![ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2976211.png)
![(4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2976213.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine](/img/structure/B2976215.png)
![3-Tert-butyl-7,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2976217.png)